molecular formula C13H10N2O4 B048961 3-Descarboxy Olsalazine CAS No. 259151-72-9

3-Descarboxy Olsalazine

Cat. No.: B048961
CAS No.: 259151-72-9
M. Wt: 258.23 g/mol
InChI Key: UZXXTHCYIDWIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Descarboxy Olsalazine is a derivative of olsalazine, a compound primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. The structure of this compound includes a benzoic acid moiety substituted with a hydroxy group and an azo linkage to a hydroxyphenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Descarboxy Olsalazine typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Descarboxy Olsalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Descarboxy Olsalazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential anti-inflammatory and anticancer properties.

    Medicine: Investigated for its role in treating inflammatory bowel diseases and other gastrointestinal disorders.

    Industry: Utilized in the production of dyes and pigments due to its azo linkage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Descarboxy Olsalazine is unique due to the absence of a carboxyl group, which may influence its pharmacokinetic properties and metabolic pathways. This structural difference can result in variations in its efficacy and safety profile compared to other similar compounds .

Properties

IUPAC Name

2-hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-10-4-1-8(2-5-10)14-15-9-3-6-12(17)11(7-9)13(18)19/h1-7,16-17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWJQYQMHYGVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.